BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for 2-
Isobutoxynaphthalene (FEMA 3719) in Food
Science

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Isobutoxynaphthalene

Cat. No.: B1293758

Prepared by: Gemini, Senior Application Scientist

Foreword

This document serves as a comprehensive technical guide for researchers, food scientists, and
formulation professionals on the application of 2-isobutoxynaphthalene as a flavoring agent.
Also known by synonyms such as (3-Naphthyl isobutyl ether and Nerolin fragarol, this
compound is a potent aromatic substance valued for its unique sensory profile. These notes
are designed to provide not only procedural guidance but also the scientific rationale behind
the effective and safe use of this ingredient, moving from regulatory standing and
physicochemical properties to quality control and practical application in food systems.

Regulatory & Safety Profile

A thorough understanding of a flavoring agent's regulatory status is a prerequisite for any
application development. 2-Isobutoxynaphthalene is recognized by several key international
bodies, which underpins its use in the food industry.

1.1 Global Regulatory Standing

The use of 2-isobutoxynaphthalene is primarily supported by its status as a FEMA GRAS™
substance. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has
determined it to be "Generally Recognized as Safe" under its conditions of intended use.[1][2]
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This determination is based on a comprehensive review of scientific data and is recognized by

the U.S. food industry.[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-
isobutoxynaphthalene in 2003 and concluded that it poses "no safety concern at current

levels of intake when used as a flavouring agent".[4]

It is crucial to note that while FEMA GRAS™ status is highly regarded in the U.S., other
jurisdictions, such as the European Union, maintain their own positive lists of approved

flavoring substances. Based on available information, 2-isobutoxynaphthalene does not

appear on the EFSA's Union list of flavourings, and developers should verify its status in

specific non-U.S. markets.

Table 1: Key Identifiers and Regulatory Information

Identifier

Value/Status

Source(s)

Chemical Name

2-(2-
Methylpropoxy)naphthalene

[4]

B-Naphthyl isobutyl ether,

Synonyms Nerolin fragarol )
CAS Number 2173-57-1 [5]
FEMA Number 3719 [5]1[6]
JECFA Number 1259 [4][5]
FLAVIS Number 04.054 [6]

JECFA Evaluation

No safety concern (2003)

[4]

FEMA GRAS™

GRAS (Publication No. 13)

[7]

FDA Status

Permitted via FEMA GRAS™;
Not explicitly listed in 21 CFR

172.515

[8][°]

Physicochemical Properties & Sensory Profile
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The behavior of a flavoring agent in a food matrix is dictated by its physical and chemical
properties. These characteristics influence solubility, stability, volatility, and ultimately, sensory
perception.

2.1 Physicochemical Data

2-Isobutoxynaphthalene is a crystalline solid at room temperature with a relatively high boiling
point and low water solubility, classifying it as a lipophilic, non-polar compound. Its high LogP
value indicates a strong preference for fatty or oily phases over aqueous ones. This is a critical
consideration for its application in different food systems.

Table 2: Physicochemical Properties of 2-Isobutoxynaphthalene

Property Value Source(s)
Molecular Formula C14H160 [10]
Molecular Weight 200.28 g/mol [10]
Appearance White crystalline solid [11]
Melting Point 31-33.5°C [10][11]
Boiling Point ~308 °C @ 760 mmHg [12]

Water Solubility Very low (~4.6 mg/L @ 25°C)

Solubility Soluble in ethanol and oils [10][12]
LogP ~4.8-5.1 [12]

2.2 Sensory Characteristics

2-Isobutoxynaphthalene is a powerful aromatic substance with a complex flavor profile. It is
not typically used as a standalone flavor but rather as a component in complex flavor creations
to impart specific notes.

e Odor: Described as sweet, fruity, and floral with distinct notes of orange blossom, neroli, and
strawberry.[10][11]
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o Taste Profile: At appropriate dilutions, it contributes to a sweet, fruity character, enhancing
berry (strawberry, raspberry) and floral profiles.[10] Due to its potency, exceeding the optimal
concentration can lead to harsh, chemical, or "naphthyl-like" off-notes.

o Strength: High-impact aromatic. Must be used at very low concentrations, typically in the
parts-per-billion (ppb) to low parts-per-million (ppm) range depending on the food matrix.

Application Notes

3.1 Choice of Solvent System The poor water solubility of 2-isobutoxynaphthalene
necessitates the use of a solvent system for its incorporation into most food products,
especially agueous systems like beverages.

o Causality: Due to its lipophilic nature (high LogP), it will not readily dissolve in water. A co-
solvent is required to create a stable stock solution that can be dispersed evenly.

e Recommended Solvents:

o Ethanol (Food Grade): Excellent choice for creating concentrated stock solutions. It is
volatile, which can be an advantage or disadvantage depending on the processing
temperature.

o Propylene Glycol (PG): A highly effective and common food-grade solvent. PG is less
volatile than ethanol, making it suitable for applications involving heat, such as baking.

o Triacetin (Glycerol Triacetate): Another effective, non-volatile solvent suitable for high-
temperature applications.

o Vegetable Oil: For purely fat-based systems like confectionery coatings or fillings,
dissolving the crystals directly into a portion of the warmed oil phase is the most efficient
method.

3.2 Dosage and Usage Levels Precise usage levels are highly dependent on the food matrix,
desired flavor profile, and interactions with other flavor components. However, guidance can be
taken from Maximised Survey-derived Daily Intakes (MSDI), which reflect estimated
consumption.
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e MSDI (USA): 2.00 u g/capita/day [7]

e MSDI (EU): 1.20 p g/capita/day [7]

Causality: These extremely low intake values underscore the potency of this flavoring agent. It
indicates that only trace amounts are required to achieve the desired sensory effect.
Overdosing is a common pitfall and can ruin a product.

Starting Point Recommendations (for initial benchtop trials):

Beverages (clear, aqueous): 0.05 - 0.5 ppm (50 - 500 ppb)

Baked Goods (cookies, cakes): 0.5 - 2.0 ppm

Hard Candy & Confectionery: 1.0 - 5.0 ppm

Frozen Desserts & Ice Cream: 0.2 - 1.0 ppm

Note: These are suggested starting ranges. It is imperative to conduct ladder studies
(evaluating a range of concentrations) to determine the optimal level for a specific application.

3.3 Food Matrix Considerations

o High-Fat Systems (e.g., chocolate, compound coatings): 2-lsobutoxynaphthalene’s
lipophilicity makes it ideal for these applications. It will readily dissolve in the fat phase,
leading to excellent flavor stability and homogeneity.

e Aqueous Systems (e.g., beverages, jellies): A stable emulsion or a well-solubilized stock
solution is critical. Without proper dispersion, the flavoring agent may separate, leading to
"hot spots” of intense flavor or surface slicking.

e High-Temperature Processing (e.g., baking, retort): The high boiling point (~308 °C)
suggests good heat stability. However, losses due to steam volatility can still occur. Using a
less volatile solvent like propylene glycol can help retain the flavor during processing.

Experimental Protocols

4.1 Protocol for Quality Control of Raw Material via GC-MS
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Objective: To verify the identity and determine the purity of an incoming lot of 2-
isobutoxynaphthalene.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Gas
chromatography separates the components of the sample, and the mass spectrometer
provides a unique fragmentation pattern (like a fingerprint) for each component, allowing for
unambiguous identification and quantification of impurities.

Materials & Equipment:

Gas Chromatograph with Mass Spectrometer (GC-MS)

GC Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 pm) or equivalent non-polar column

Sample Vials

Solvent: Dichloromethane or Ethyl Acetate (High Purity/GC Grade)

2-Isobutoxynaphthalene sample

Certified Reference Standard of 2-Isobutoxynaphthalene (optional, for confirmation)

Procedure:

o Sample Preparation: Accurately weigh ~10 mg of the 2-isobutoxynaphthalene sample into
a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent. Mix
thoroughly.

e GC-MS Parameters (Typical):

o Injector Temp: 280 °C

o

Injection Mode: Split (e.g., 50:1 ratio)

[e]

Injection Volume: 1 pL

o

Carrier Gas: Helium, constant flow @ 1.0 mL/min
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o Oven Program:
= [nitial Temp: 80 °C, hold for 1 min
» Ramp: 15 °C/min to 280 °C
» Hold: 5 min at 280 °C

o MS Transfer Line Temp: 280 °C

o lon Source Temp: 230 °C

o Scan Range: 40-400 m/z

e Data Analysis:

o Identify the main peak corresponding to 2-isobutoxynaphthalene by comparing its
retention time and mass spectrum to a reference standard or library (e.g., NIST). The
expected mass spectrum will show a molecular ion (m/z 200) and characteristic
fragments.

o Calculate purity using the area percent method from the Total lon Chromatogram (TIC).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

o Investigate any impurity peaks greater than 0.1% by searching their mass spectra against
the library.
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Sample Preparation

[Receive Raw MateriaD Fig 1: QC Workflow for 2-Isobutoxynaphthalene
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Fig 1. QC Workflow for 2-Isobutoxynaphthalene
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4.2 Protocol for Sensory Threshold Determination

Objective: To determine the detection threshold of 2-isobutoxynaphthalene in a specific
medium (e.g., deodorized water) for a sensory panel.

Causality: The sensory threshold is the minimum concentration at which a substance can be
detected. Knowing this value is fundamental for formulation, as it defines the lower limit of
sensory impact. The Ascending Forced-Choice method is a standard and robust technique to
minimize guessing and psychological biases.

Materials & Equipment:

2-Isobutoxynaphthalene

Solvent: Food Grade Ethanol (95%)

Deodorized, room temperature water

Graduated cylinders and volumetric flasks

Glass sensory cups with lids, coded with random 3-digit numbers
Procedure:
e Stock Solution Preparation:

o Prepare a 1000 ppm (0.1%) stock solution by dissolving 100 mg of 2-
isobutoxynaphthalene in 100 mL of 95% ethanol.

o Prepare a 10 ppm secondary stock solution by diluting 1 mL of the primary stock to 100
mL with deodorized water. This solution will be cloudy but suitable for further dilution.

o Sample Series Preparation: Create a series of dilutions in deodorized water, starting well
below the expected threshold. A geometric progression (e.g., factor of 2 or 3) is common.

o Example Series: 0.1 ppb, 0.3 ppb, 1 ppb, 3 ppb, 10 ppb, 30 ppb, 100 ppb.

» Testing Protocol (Triangle Test or 3-AFC):
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o For each concentration level, present panelists with a set of three samples (a "triangle").
Two samples are blanks (deodorized water), and one contains the specified concentration
of the flavor active.

o The order of presentation should be randomized for each panelist.

o Ask panelists to identify the "odd" or different sample.

o Execution:
o Start all panelists at the lowest concentration.

o If a panelist correctly identifies the odd sample, they have detected it. If they are incorrect,
present them with the next highest concentration.

o The individual's threshold is typically defined as the geometric mean of the last
concentration they missed and the first one they correctly identified.

o Data Analysis: The panel's threshold is the geometric mean of the individual panelists'
thresholds. This value is specific to the panel and the medium tested.

4.3 Protocol for Application in a Simple Beverage

Objective: To incorporate 2-isobutoxynaphthalene into a model sugar-water beverage to
evaluate its sensory contribution.

Causality: This protocol demonstrates the practical steps of using a solvent-based stock
solution to flavor an aqueous food product, ensuring even dispersion and avoiding solubility
ISsues.

Materials & Equipment:
o Finished beverage base (e.g., 10% sugar in water, citric acid to pH 3.2)

e 10 ppm stock solution of 2-isobutoxynaphthalene (prepared in 50:50 ethanol:water, as
described in 4.2)

o Glass beakers, magnetic stirrer, and pipettes
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Procedure:

e Dosage Calculation: Determine the target concentration. For a target of 0.1 ppm (100 ppb) in
a 1000g batch of beverage:

o Total active needed: 1000g * 0.1 ppm = 100 pg (or 0.1 mg).

o Volume of 10 ppm stock needed: 0.1 mg /10 ppm =0.01 L =10 mL.
e Incorporation:

o Place 990 mL of the beverage base in a beaker on a magnetic stirrer.

o While the beverage is gently stirring, slowly pipette the 10 mL of the flavor stock solution
into the vortex.

o Allow to mix for 5-10 minutes to ensure complete homogeneity.
e Evaluation:
o Pour the finished beverage into sensory cups.

o Compare against a "control" beverage made by adding 10 mL of the 50:50 ethanol:water
solvent without the flavor active. This ensures that any perceived sensory effect is from the
2-isobutoxynaphthalene and not the solvent itself.

o Evaluate the aroma and taste. Note the enhancement of fruity or floral characteristics.
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Start Formulation Fig 2: Decision Tree for Formulation
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Fig 2: Decision Tree for Formulation
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Synthesis Overview

For professionals in the flavor industry, understanding the synthesis of an ingredient provides
context for potential impurities and quality parameters. 2-lsobutoxynaphthalene is typically
produced via the Williamson Ether Synthesis.[10]

Mechanism: This is a classic Sn2 reaction where an alkoxide ion acts as a nucleophile to attack
an alkyl halide.

» Deprotonation: 2-Naphthol is treated with a strong base, such as sodium hydroxide, to
deprotonate the hydroxyl group, forming the highly nucleophilic sodium 2-naphthoxide.

» Nucleophilic Attack: The 2-naphthoxide ion then attacks an isobutyl halide (e.g., isobutyl
bromide), displacing the bromide ion and forming the ether linkage.

Fig 3: Williamson Ether Synthesis Pathway
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Fig 3: Williamson Ether Synthesis Pathway

Conclusion

2-Isobutoxynaphthalene (FEMA 3719) is a high-impact flavoring substance with a valuable
sweet, fruity-floral sensory profile. Its effective use hinges on a clear understanding of its
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lipophilic nature, regulatory standing, and extreme potency. By utilizing appropriate solvent

systems, adhering to careful dosage calculations guided by sensory evaluation, and

implementing robust QC procedures, food scientists can successfully leverage this compound

to create distinctive and appealing flavor profiles in a variety of food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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